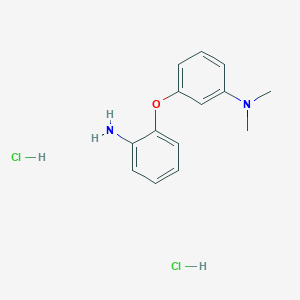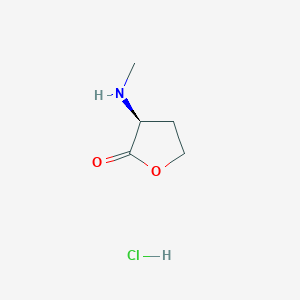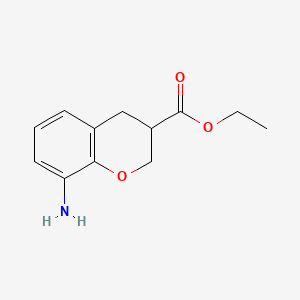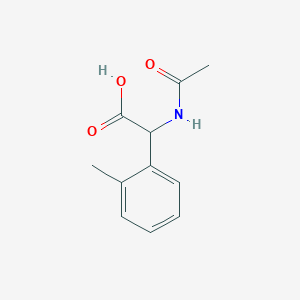![molecular formula C15H22O3 B13505926 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid is an organic compound characterized by a phenoxy group attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid typically involves the reaction of 3-methyl-4-(propan-2-yl)phenol with a pentanoic acid derivative. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated phenoxy derivatives.
Aplicaciones Científicas De Investigación
5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or signal transduction.
Comparación Con Compuestos Similares
- 4-(propan-2-yl)phenoxyacetic acid
- 3-Methyl-4-(propan-2-yl)phenol
- Pentanoic acid derivatives
Comparison: 5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid is unique due to the presence of both a phenoxy group and a pentanoic acid chain. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
5-(3-methyl-4-propan-2-ylphenoxy)pentanoic acid |
InChI |
InChI=1S/C15H22O3/c1-11(2)14-8-7-13(10-12(14)3)18-9-5-4-6-15(16)17/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,17) |
Clave InChI |
NBNDLNHDTAZILE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCCCC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)







![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)


![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
